Binding Affinity at CCR5: Ancriviroc vs. Vicriviroc – 3.25-Fold Difference in Ki from Direct Competition Binding Assays
In a direct head-to-head competition binding assay using [³H]SCH-C as the radioligand on U-87 astroglioma cells expressing human CCR5, vicriviroc (SCH 417690) demonstrated approximately 3.25-fold higher binding affinity (Ki = 0.8 nM) compared to ancriviroc (SCH-C; Ki = 2.6 nM) [1]. This finding is consistent with ancriviroc's independently measured Kd of 9.27 nM at human CCR5 expressed in CHO cell membranes and Ki of 2.9 nM for inhibition of RANTES binding in the same system . The affinity differential established ancriviroc as the prototypic scaffold from which vicriviroc was optimized via piperazine-based structural modifications [1].
| Evidence Dimension | CCR5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.6 nM (ancriviroc, SCH-C); Kd = 9.27 nM; RANTES binding Ki = 2.9 nM |
| Comparator Or Baseline | Vicriviroc (SCH 417690) Ki = 0.8 nM |
| Quantified Difference | Vicriviroc exhibits ~3.25-fold higher affinity than ancriviroc |
| Conditions | [³H]SCH-C competition binding assay, U-87-CCR5 cells; CHO-CCR5 membrane RANTES displacement assay |
Why This Matters
For researchers conducting CCR5 binding studies, ancriviroc's well-characterized binding affinity provides a critical reference point for calibrating assays and benchmarking novel CCR5 antagonists, with its lower affinity versus vicriviroc making it useful for detecting weaker competitive interactions.
- [1] Strizki JM, Tremblay C, Xu S, Wojcik L, Wagner N, Gonsiorek W, Hipkin RW, Chou CC, Pugliese-Sivo C, Xiao Y, Tagat JR, Cox K, Priestley T, Sorota S, Huang W, Hirsch M, Reyes GR, Baroudy BM. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2005 Dec;49(12):4911-9. (Ki values reported in Results section) View Source
